
2,4-Dibromophenyl ethenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromophenyl ethenylcarbamate is an organic compound characterized by the presence of bromine atoms at the 2 and 4 positions on a phenyl ring, an ethenyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromophenyl ethenylcarbamate typically involves the bromination of phenyl ethenylcarbamate. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromophenyl ethenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine positions, where nucleophiles such as hydroxide ions or amines replace the bromine atoms, forming substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2,4-Dibromophenyl ethenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromophenyl ethenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and carbamate group play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through covalent or non-covalent interactions, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl ethenylcarbamate: Similar structure but with chlorine atoms instead of bromine.
2,4-Difluorophenyl ethenylcarbamate: Contains fluorine atoms instead of bromine.
2,4-Diiodophenyl ethenylcarbamate: Iodine atoms replace the bromine atoms.
Uniqueness
2,4-Dibromophenyl ethenylcarbamate is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution reactions and potentially more effective in biological applications.
Properties
CAS No. |
88310-60-5 |
|---|---|
Molecular Formula |
C9H7Br2NO2 |
Molecular Weight |
320.96 g/mol |
IUPAC Name |
(2,4-dibromophenyl) N-ethenylcarbamate |
InChI |
InChI=1S/C9H7Br2NO2/c1-2-12-9(13)14-8-4-3-6(10)5-7(8)11/h2-5H,1H2,(H,12,13) |
InChI Key |
LSAHGOIFKRXNFV-UHFFFAOYSA-N |
Canonical SMILES |
C=CNC(=O)OC1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-](/img/structure/B14376598.png)
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)
![2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile](/img/structure/B14376613.png)

![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)
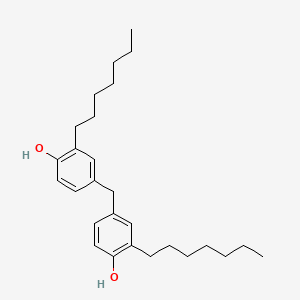
![{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane](/img/structure/B14376633.png)
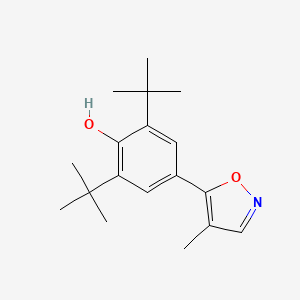
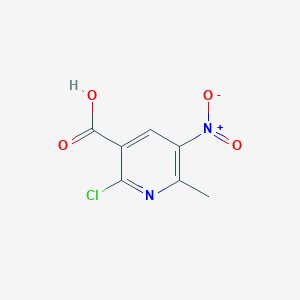

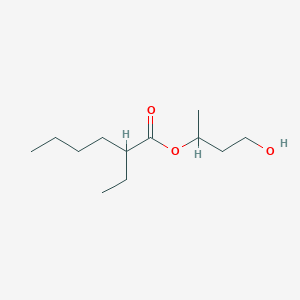
![1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione](/img/structure/B14376663.png)
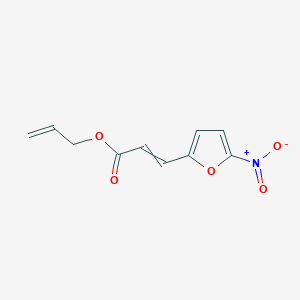
![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
